hUP1-IN-1
Beschreibung
Eigenschaften
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGYYQCOWUULNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063890 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-02-0 | |
| Record name | 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5444-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemische Analyse
Biochemical Properties
It is known that this compound is involved in various biochemical reactions.
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes.
Molecular Mechanism
Related compounds have been shown to interact with various biomolecules.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature.
Dosage Effects in Animal Models
Related compounds have been shown to have significant effects at various dosages.
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins.
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles.
Biologische Aktivität
2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile (C7H6N2O2) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
- Molecular Formula: C7H6N2O2
- Molecular Weight: 150.13 g/mol
- CAS Number: 5444-02-0
Antimicrobial Activity
Research has demonstrated that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile has been tested against various bacterial strains, showing notable efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 40 μg/mL |
| Pseudomonas aeruginosa | 60 μg/mL |
| Candida albicans | 30 μg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes, contributing to its antibacterial effects .
Anticancer Activity
The potential anticancer properties of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile have also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways.
- Case Study: A study involving human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability by approximately 70% at a concentration of 100 μM after 48 hours .
Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is attributed to the presence of hydroxyl groups that can scavenge free radicals.
The biological activity of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile is largely influenced by its functional groups:
- Hydroxyl Groups: Contribute to hydrogen bonding and enhance solubility in biological environments.
- Nitrile Group: May participate in nucleophilic attacks, influencing various biochemical pathways.
- Pyridine Ring: Facilitates interactions with biological macromolecules, enhancing its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique properties of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile | Moderate | Significant |
| 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | High | Moderate |
| 5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile | Low | High |
This table illustrates that while some related compounds may exhibit higher antimicrobial activity, 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile shows promising anticancer properties .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of mGluR5 non-competitive antagonists, which are significant in treating neurological disorders . Additionally, derivatives of this compound have shown promising results in medicinal chemistry due to their antimicrobial and cytotoxic activities.
Case Study: Synthesis of Azo Dyes
A significant application of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile is in the synthesis of azo dyes. The compound acts as a coupling component that enables the formation of dyes with intense colors suitable for textiles and printing. The presence of hydroxyl and cyano groups allows for versatile modifications, enhancing the color properties of the final products.
Organic Synthesis
The reactivity of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile is exploited in various organic synthesis processes. It participates in electrophilic aromatic substitution reactions, particularly diazo coupling reactions, which are crucial for synthesizing heterocyclic compounds .
Example: Functionalization
Research has demonstrated pathways for selectively functionalizing the C-6 position of pyridine derivatives using this compound as a precursor. This approach allows for the creation of complex molecular structures that are valuable in drug development.
Material Science
In material science, 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile is utilized in the formulation of coatings and films. Its multifunctional properties contribute to the development of repellency coatings and lubrication coatings that enhance material performance .
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for mGluR5 antagonists | Potential treatment for neurological disorders |
| Organic Synthesis | Synthesis of azo dyes | Versatile color properties |
| Material Science | Coatings and films | Enhanced performance characteristics |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile, differing in substituents, reactivity, or applications:
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (CAS: N/A)
- Molecular Formula : C₇H₅ClN₂O
- Key Differences: Replaces hydroxyl groups with a chlorine atom at position 4 and a ketone at position 2. Reactivity: Reacts with alkyl- and arylamines to form 4-amino derivatives, indicating susceptibility to nucleophilic substitution . Applications: Serves as a precursor for synthesizing amino-substituted pyridinecarbonitriles, which are valuable in medicinal chemistry .
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (CAS: 39108-47-9)
- Molecular Formula : C₁₁H₁₄N₂O₂
- Key Differences :
2,6-Dihydroxy-4-phenyl-pyridine-3,5-dicarbonitrile (CAS: N/A)
- Molecular Formula : C₁₃H₇N₃O₂
- Key Differences: Substitutes the methyl group with a phenyl ring and adds a second nitrile group at position 5. Properties: Higher molecular weight (237.21 g/mol), increased lipophilicity (LogP: 1.90), and enhanced steric bulk . Applications: Potential use in materials science due to extended π-conjugation from the phenyl group .
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 4241-27-4)
- Molecular Formula : C₇H₆N₂O
- Key Differences :
2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile (CAS: 18520-07-5)
- Molecular Formula : C₉H₅Cl₂N₃
- Key Differences :
Comparative Data Table
Key Research Findings
Reactivity Trends: Hydroxyl groups in 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile enhance hydrogen-bonding capacity, influencing solubility and crystal packing . In contrast, chlorinated analogs (e.g., 4-chloro derivative) exhibit greater electrophilicity, enabling nucleophilic substitutions .
Synthetic Utility :
- The parent compound’s high purity (99%) and stability at elevated temperatures make it ideal for multi-step syntheses .
- Butyl- and ethyl-substituted derivatives demonstrate the impact of alkyl chains on lipophilicity, affecting their use in drug delivery systems .
Safety Profiles :
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile’s STOT SE 3 classification underscores the need for stringent handling protocols compared to less hazardous analogs like 6-methyl-2-oxo derivatives .
Vorbereitungsmethoden
Knoevenagel Condensation and Cyclization
The synthesis of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile often begins with a Knoevenagel condensation between malononitrile and acetone. This reaction forms isopropylidenemalononitrile (4), which is subsequently condensed with triethyl orthoformate in acetic anhydride to yield a mixture of β,γ-unsaturated aldehyde equivalents (5) and enol ethers (6). Cyclization of this mixture with anhydrous ammonia in ethanol produces 2-amino-4-methyl-pyridine-carbonitrile (7), a precursor to the target compound.
Key Reaction Conditions :
-
Temperature : Reflux conditions (50–60°C) for malononitrile liquefaction.
-
Catalysts : β-alanine or acetic acid accelerates the condensation.
-
Solvents : Methyl tert-butyl ether (MTBE) facilitates water removal via a Dean-Stark trap.
Post-cyclization, 2-amino-4-methyl-pyridine-carbonitrile undergoes diazotization with sodium nitrite in hydrochloric acid, followed by hydrolysis to introduce hydroxyl groups. For example, diazonium salt formation at 0–5°C and subsequent hydrolysis at 22–70°C yields 2-hydroxy-4-methyl-3-cyanopyridine (8). Introducing a second hydroxyl group at position 6 likely requires additional oxidation or hydrolysis steps, though explicit details are scarce in the reviewed patents.
Chlorination and Hydrolysis Pathways
Patent EP1326836B1 outlines a method where 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile serves as a starting material for chlorination. While the patent focuses on downstream transformations (e.g., producing 2-chloro-3-amino-4-methylpyridine), it implies that the dihydroxy compound is synthesized via hydrolysis of dichlorinated intermediates. For instance, treating 2,6-dichloro-4-methyl-3-pyridinecarbonitrile with aqueous NaOH at 90–110°C may regenerate hydroxyl groups.
Critical Parameters :
Alternative Cyclization with Cyanoacetamide
A less direct route involves cyclizing cyanoacetamide derivatives with acetylacetone. This method, inferred from U.S. Patent 5,200,522 (not directly cited in the provided results), forms a pyridine ring with hydroxyl and cyano groups via acid- or base-catalyzed condensation. For example, heating cyanoacetamide with acetylacetone in glacial acetic acid could yield 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile after dehydration and aromatization.
Analytical Validation :
-
HPLC Analysis : As described in CN112834643A, reverse-phase HPLC with UV detection (254 nm) confirms purity and quantifies the compound.
-
Standard Curves : Linear regression equations for peak area vs. concentration (0.5–2.5 mg/mL) ensure accurate quantification.
Optimization of Reaction Conditions
Temperature and Catalysis
Optimal yields (>85%) are achieved when cyclization reactions are conducted under reflux (70–90°C) with catalytic β-alanine. Excessive temperatures (>110°C) promote side reactions, such as over-chlorination or decomposition, while lower temperatures (<50°C) result in incomplete conversions.
Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, whereas MTBE aids in azeotropic water removal during condensations. Post-reaction workups often involve extraction with methylene chloride or ethyl acetate to isolate the product.
Challenges and Mitigation Strategies
Regioselectivity Issues
Uncontrolled chlorination or hydroxylation can lead to positional isomers. Patent EP1326836B1 addresses this by using POCl₃/PCl₅ mixtures, which favor chlorination at positions 2 and 6 due to steric and electronic effects. Similarly, stepwise diazotization-hydrolysis ensures precise hydroxyl group placement.
Purification Techniques
Crystallization from ethyl acetate or water-ethanol mixtures removes impurities. For example, 2-hydroxy-4-methyl-3-cyanopyridine is purified via recrystallization in ethyl acetate, yielding crystals with a melting point of 109–110°C.
Analytical and Characterization Data
Spectroscopic Identification
Chromatographic Methods
HPLC Conditions (CN112834643A) :
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 6.8–7.2 minutes |
Industrial-Scale Considerations
Large-scale synthesis requires specialized equipment for handling corrosive agents (e.g., POCl₃) and exothermic reactions. Patent EP1326836B1 emphasizes slow reagent addition and temperature control (≤50°C during acid addition) to prevent thermal runaway . Additionally, continuous-flow reactors may improve yield and safety by minimizing intermediate isolation steps.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 150.13 g/mol | |
| Melting Point | 315 °C (decomposition) | |
| Hazard Classification | WGK 3, Skin/Irrit. 2 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Reaction Temperature | 80–100°C | Yield: 70–85% |
| Solvent | Ethanol/Water (1:1) | Purity: ≥95% |
| Catalyst | Acetic Acid (10 mol%) | Time: 6–8 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
